Peficitinib
概要
説明
ペフィシチニブは、ヤヌスキナーゼ阻害剤のクラスに属する経口投与される低分子です。 主に、炎症や免疫機能に関与するさまざまなサイトカインや成長因子のシグナル伝達経路に重要な役割を果たすヤヌスキナーゼ酵素の活性を阻害することで、関節リウマチの治療に使用されます .
作用機序
ペフィシチニブは、ヤヌスキナーゼ酵素、特にJAK1、JAK2、JAK3、チロシンキナーゼ2の活性を阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、ペフィシチニブは、炎症細胞の活性化と増殖につながるシグナル伝達経路を阻害します。 これは、関節リウマチの患者における炎症と関節破壊の抑制につながります .
生化学分析
Biochemical Properties
Peficitinib inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby suppressing the activation and proliferation of inflammatory cells involved in synovial inflammation and joint destruction in patients with rheumatoid arthritis . This inhibition is achieved by blocking various inflammatory cytokine signaling pathways .
Cellular Effects
This compound has shown significant efficacy in patients with rheumatoid arthritis who had an inadequate response to previous disease-modifying anti-rheumatic drugs . It has been reported that this compound prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .
Molecular Mechanism
This compound works by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs, which in turn phosphorylate the signal transducer and activator of transcription (STAT). Activated STATs translocate to the nucleus and promote cytokine-responsive gene expression, regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
This compound has been well-tolerated for 52 weeks during trial duration, as well as for the next few years in a subsequent, ongoing long-term extension study . The efficacy of this compound (100 mg and 150 mg) has been confirmed with a comparison to placebo in Phase 2b and 3 trials conducted in Asia .
Metabolic Pathways
This compound primarily undergoes metabolism, but approximately 10% is excreted in the urine in the unchanged form . Additionally, the plasma concentration-time profile of this compound was similar between individuals with normal and impaired renal function .
Transport and Distribution
It is known that this compound is an orally administered drug .
Subcellular Localization
It is known that this compound inhibits JAKs, which are a family of cytoplasmic protein tyrosine kinases .
準備方法
合成経路と反応条件
ペフィシチニブの合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、ピロロピリジンコアの形成が含まれ、続いて必要な置換基を導入するための官能基化が行われます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます .
工業生産方法
ペフィシチニブの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすためにスケールアップされています。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます。 高速液体クロマトグラフィー(HPLC)などの高度な技術は、精製と品質評価に使用されます .
化学反応の分析
反応の種類
ペフィシチニブは、以下を含むさまざまな化学反応を起こします。
酸化: ペフィシチニブは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は、分子の完全性を損なうことなく、所望の変換を達成するために慎重に制御されます .
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたペフィシチニブのさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途と改善された薬物動態的特性についてしばしば研究されています .
科学研究への応用
ペフィシチニブは、以下を含む幅広い科学研究への応用があります。
化学: ヤヌスキナーゼ阻害のメカニズムを研究し、改善された効力を備えた新しい阻害剤を開発するためのモデル化合物として使用されます。
生物学: さまざまなシグナル伝達経路におけるヤヌスキナーゼ酵素の役割を調べるために、細胞および分子生物学研究で使用されます。
科学的研究の応用
Peficitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinase enzymes in various signaling pathways.
類似化合物との比較
ペフィシチニブは、トファシチニブやバリシチニブなどの他のヤヌスキナーゼ阻害剤と比較されます。3つの化合物はすべてヤヌスキナーゼ酵素を阻害しますが、ペフィシチニブは、疾患活動の軽減と関節損傷の進行において、同等または改善された有効性を示しました。 さらに、ペフィシチニブは、さまざまなヤヌスキナーゼ酵素に対する選択性と薬物動態的特性に関して、独自の特性を示しています .
類似化合物のリスト
トファシチニブ: 関節リウマチの治療に使用される別のヤヌスキナーゼ阻害剤。
バリシチニブ: 同様の治療用途を持つヤヌスキナーゼ阻害剤。
ルキソリチニブ: 主に骨髄線維症と真性多血症の治療に使用されます.
生物活性
Peficitinib is a novel oral Janus kinase (JAK) inhibitor that has gained attention for its efficacy in treating rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
This compound acts as a pan-JAK inhibitor, demonstrating concentration-dependent inhibition of JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) for these kinases are as follows:
Kinase | IC50 (nM) |
---|---|
JAK1 | 4 |
JAK2 | 5 |
JAK3 | 0.7 |
TYK2 | 5 |
In vitro studies indicate that this compound inhibits IL-2-induced T-cell proliferation and STAT5 phosphorylation, showcasing its potential to modulate immune responses effectively . Additionally, it has been shown to reduce the severity of arthritis in animal models, further supporting its therapeutic potential in inflammatory conditions .
Clinical Efficacy
This compound's clinical efficacy has been evaluated through several randomized controlled trials. A pivotal phase III trial (RAJ3) assessed the drug's effectiveness in patients with RA who had inadequate responses to prior disease-modifying anti-rheumatic drugs (DMARDs). Key findings from this study include:
-
ACR20 Response Rates : At week 12, response rates were significantly higher in the this compound groups compared to placebo:
- This compound 100 mg: 57.7%
- This compound 150 mg: 74.5%
- Placebo: 30.7% (p<0.001)
- ACR50 and ACR70 Response Rates : Both doses of this compound also showed superior response rates compared to placebo.
- Sustained Efficacy : Improvements were maintained up to week 52, indicating long-term benefits of treatment .
Safety Profile
While this compound is generally well tolerated, some adverse events have been reported. The incidence of serious infections and herpes zoster was higher in the this compound groups compared to placebo; however, no clear dose-dependent increase was observed. The overall safety profile aligns with the expected effects of JAK inhibitors .
Case Studies and Research Findings
A variety of studies have contributed to our understanding of this compound's biological activity:
- Phase IIb Studies : These studies confirmed the drug's efficacy in non-Japanese populations and highlighted its acceptable safety profile when administered as monotherapy or in combination with methotrexate .
- Exposure-Response Modeling : Research indicates a correlation between drug exposure levels and clinical outcomes such as ACR20 response rates and disease activity scores (DAS28-CRP), further elucidating the pharmacokinetic properties of this compound .
- Comparative Studies : In head-to-head comparisons with other JAK inhibitors like tofacitinib and baricitinib, this compound has shown comparable efficacy but with unique safety considerations that warrant further investigation .
特性
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-JQCLMNFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111132, DTXSID801319101 | |
Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peficitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944118-01-8, 944134-74-1 | |
Record name | Peficitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peficitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peficitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEFICITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of peficitinib?
A1: this compound is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].
Q2: How does this compound interact with its target?
A2: this compound binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].
Q3: What are the key downstream effects of this compound's inhibition of JAK kinases?
A3: By inhibiting JAK/STAT signaling, this compound suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].
Q4: How does the inhibition of JAK-STAT signaling by this compound translate into clinical benefits for rheumatoid arthritis (RA) patients?
A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, this compound effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, this information is not available in the provided research papers.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not contain spectroscopic data for this compound.
Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound?
A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of this compound for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of this compound's SAR [, ].
Q8: Are there any specific SHE regulations discussed regarding this compound manufacturing or handling?
A8: The provided research papers primarily focus on this compound's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of this compound is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].
Q10: What is the primary route of this compound elimination?
A10: this compound is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].
Q11: What are the main metabolites of this compound, and do they possess any pharmacological activity?
A11: this compound is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].
Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect this compound pharmacokinetics?
A13: Yes, co-administration of verapamil with this compound increases this compound exposure. This interaction suggests that this compound is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].
Q13: How does the pharmacokinetic profile of this compound support its once-daily dosing regimen for RA treatment?
A14: this compound demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.
Q14: What in vitro models were used to study the efficacy of this compound in RA?
A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of this compound in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].
Q15: How effective was this compound in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?
A16: this compound effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, this compound demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].
Q16: Did this compound affect the migratory and proliferative capacity of RA FLS?
A17: Yes, this compound significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].
Q17: What in vivo models have been used to study the efficacy of this compound?
A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for this compound efficacy.
Q18: What were the primary endpoints assessed in clinical trials of this compound for RA?
A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].
Q19: How did this compound perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?
A20: this compound 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].
Q20: Did this compound show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?
A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both this compound 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].
Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was this compound investigated in this patient population?
A22: Yes, this compound has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, this compound at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].
Q22: Is there information available on resistance mechanisms to this compound or cross-resistance with other JAK inhibitors?
A22: The provided research papers do not focus on this compound resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.
Q23: What are the most common adverse events associated with this compound treatment?
A24: In clinical trials, this compound was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].
Q24: Are there any serious safety concerns associated with this compound?
A25: As with other JAK inhibitors, this compound has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving this compound.
Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to this compound?
A25: The provided research primarily focuses on this compound's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.
Q26: Are there any known interactions between this compound and drug transporters or metabolizing enzymes?
A27: As mentioned earlier, this compound is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases this compound exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.
Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to this compound?
A28: The provided research papers focus primarily on the clinical aspects and pharmacology of this compound. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight this compound's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。